![molecular formula C16H11BrN2O B2823244 6-Bromo-2-phenylquinoline-4-carboxamide CAS No. 258264-89-0](/img/structure/B2823244.png)
6-Bromo-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C16H11BrN2O and a molecular weight of 327.18 . It is a solid substance .
Synthesis Analysis
A direct synthesis of substituted 2-phenylquinoline-4-carboxamides, which includes 6-Bromo-2-phenylquinoline-4-carboxamide, can be achieved from 3-substituted-3-hydroxyindolines in the presence of ammonium acetate . This protocol also allows the synthesis of the carboxamide moiety directly from isatin and acetophenone in one pot under optimized conditions .Molecular Structure Analysis
The InChI code for 6-Bromo-2-phenylquinoline-4-carboxamide is 1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) .Physical And Chemical Properties Analysis
6-Bromo-2-phenylquinoline-4-carboxamide is a solid substance . It has a molecular weight of 327.18 and its InChI code is 1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) .Scientific Research Applications
Antitumor Activity
6-Bromo-2-phenylquinoline-4-carboxamide and related compounds have been explored for their potential as antitumor agents. Studies indicate that certain phenylquinoline derivatives, particularly those with specific structural configurations, exhibit significant antitumor properties. These compounds can bind to DNA by intercalation, a process where the compound inserts itself between DNA base pairs, affecting DNA function and demonstrating antitumor activity (Atwell et al., 1988).
Neurokinin-3 Receptor Antagonism
Research has identified 2-phenylquinoline-4-carboxamide derivatives as moderate affinity antagonists of the human neurokinin-3 (hNK-3) receptor. This discovery is particularly relevant for neurological and psychiatric conditions, where hNK-3 receptors play a significant role. Structural modifications of these compounds have shown variations in their antagonistic activity, suggesting a potential pathway for developing new therapeutic agents (Saudi et al., 2003).
Synthesis and Characterization
The synthesis and characterization of 6-Bromo-2-phenylquinoline-4-carboxamide and related compounds are pivotal in understanding their biological activities and potential therapeutic applications. Studies have detailed various synthetic routes and methodologies to create these compounds, providing a foundation for further pharmaceutical exploration and development (Fruchey et al., 2014).
Cytotoxic Activity
Some derivatives of 6-Bromo-2-phenylquinoline-4-carboxamide have been studied for their cytotoxic activity against cancer cells. These studies contribute to the broader understanding of how structural variations in these compounds can influence their biological activity and potential as cancer therapies (Soural et al., 2011).
properties
IUPAC Name |
6-bromo-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZPNIXGQKNKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327707 |
Source
|
Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-2-phenylquinoline-4-carboxamide | |
CAS RN |
258264-89-0 |
Source
|
Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.